5-AMAM-2-CP

Description

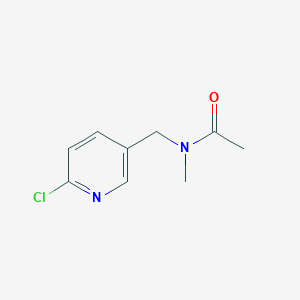

The exact mass of the compound N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-7(13)12(2)6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKDBDOYQUWIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024728 | |

| Record name | Acetamiprid metabolite (IM-1-3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864628-19-3 | |

| Record name | Acetamiprid metabolite (IM-1-3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine

Disclaimer: The compound "5-AMAM-2-CP" does not correspond to a standard chemical nomenclature. Based on the query, it is highly probable that the intended compound is 5-Amino-2-chloropyrimidine . This guide provides a comprehensive overview of the structure, properties, and experimental protocols related to 5-Amino-2-chloropyrimidine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of 5-Amino-2-chloropyrimidine. The document outlines its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, supported by experimental data and procedural details.

Chemical Structure and Properties

5-Amino-2-chloropyrimidine is a heterocyclic aromatic compound featuring a pyrimidine (B1678525) ring substituted with an amino group at the 5th position and a chlorine atom at the 2nd position.

Table 1: Physicochemical Properties of 5-Amino-2-chloropyrimidine

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃ | [1][2] |

| Molecular Weight | 129.55 g/mol | [1][2] |

| CAS Number | 5428-89-7 | [1][2] |

| Appearance | Crystalline powder or solid | [3] |

| Melting Point | 235-238 °C (lit.) | [2] |

| SMILES | Nc1ncc(Cl)cn1 | [2] |

| InChI Key | OQZMDDKDHRIGDY-UHFFFAOYSA-N | [1] |

Synthesis of 5-Amino-2-chloropyrimidine

A common method for the synthesis of 5-Amino-2-chloropyrimidine involves the reduction of 2-chloro-5-nitropyrimidine (B88076).

Experimental Protocol: Synthesis via Reduction of 2-chloro-5-nitropyrimidine [4]

-

Materials:

-

2-chloro-5-nitropyrimidine (140 g, 0.88 mol)

-

Ethanol (700 mL)

-

Acetic acid (1400 mL)

-

Water (700 mL)

-

Iron powder (197 g, 70 μm sieve, <212 μm)

-

-

Procedure:

-

Dissolve 2-chloro-5-nitropyrimidine in a mixture of ethanol, acetic acid, and water.

-

Add iron powder to the solution.

-

Heat the reaction mixture at 70 °C overnight.

-

Cool the mixture to room temperature.

-

Filter the reaction mixture to remove solid residues.

-

The filtrate contains the desired product, 5-Amino-2-chloropyrimidine. Further purification may be required.

-

References

- 1. 2-Amino-5-chloropyrimidine [webbook.nist.gov]

- 2. 2-Amino-5-chloropyrimidine 97 5428-89-7 [sigmaaldrich.com]

- 3. 5-Amino-2-Chlorpyrimidin, 95 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ch]

- 4. 5-Amino-2-chloropyrimidine | 56621-90-0 [chemicalbook.com]

An In-depth Technical Guide to 5-AMAM-2-CP: A Major Metabolite of Acetamiprid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-AMAM-2-CP, with the chemical name N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, is a primary metabolite of the neonicotinoid insecticide Acetamiprid. As a member of the chloropyridinyl neonicotinoid family, Acetamiprid is widely used for crop protection against sucking insects. The metabolism of Acetamiprid in various organisms, including mammals, insects, and soil microbes, leads to the formation of several byproducts, with this compound being a significant resultant compound. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and available toxicological and analytical data for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClN₂O | --INVALID-LINK-- |

| IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide | --INVALID-LINK-- |

| CAS Number | 864628-19-3 | --INVALID-LINK-- |

| Molar Mass | 198.65 g/mol | --INVALID-LINK-- |

| Alternate Names | IM-1-3 | --INVALID-LINK-- |

Metabolic Pathways of Acetamiprid Leading to this compound

The formation of this compound is a key step in the degradation of Acetamiprid. The primary metabolic routes involve the hydrolysis of the N-cyanoimine group and oxidative cleavage. Below are diagrams illustrating the metabolic pathways of Acetamiprid.

Biological Activity and Toxicology

The parent compound, Acetamiprid, is an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to its insecticidal properties. The toxicological profile of its metabolites is of significant interest for risk assessment.

Studies have indicated that the metabolites of Acetamiprid, including this compound (IM-1-3), are generally less toxic than the parent compound. The formation of IM-1-3 is considered a detoxification pathway, as this metabolite is almost biologically inactive due to the absence of the pharmacophore -N=C-CN. Toxicological analyses have shown that while both Acetamiprid and its metabolites can inhibit the germination and growth of certain plants and affect microorganisms, the parent compound exhibits more significant effects.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented. The following provides an overview of the methodologies mentioned in the literature.

Synthesis

Analytical Methods

The detection and quantification of Acetamiprid and its metabolites, including this compound, are typically performed using advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the analysis of neonicotinoids and their metabolites in various matrices such as urine, soil, and water.[3][4] The method offers high sensitivity and selectivity.

-

Sample Preparation: A general extraction procedure for biological samples involves homogenization in an organic solvent like acetonitrile, followed by a cleanup step using techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification.[3]

A detailed, standardized protocol for the analysis of this compound in a specific matrix is not available in the public domain. Method development would require optimization of extraction, chromatographic separation, and mass spectrometric conditions.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.

Conclusion

This compound is a well-established major metabolite of the insecticide Acetamiprid. Its formation represents a key step in the detoxification of the parent compound in various organisms. While its chemical identity and role in metabolic pathways are understood, there is a notable lack of publicly available, detailed quantitative data on its specific toxicity and pharmacokinetics. Furthermore, standardized and detailed protocols for its synthesis and analysis are not widely published. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to provide a more complete toxicological and analytical profile of this significant metabolite.

References

- 1. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtrends.net [researchtrends.net]

In-Depth Technical Guide: 5-AMAM-2-CP (CAS Number 864628-19-3)

Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative data on the binding affinity, potency, and detailed experimental protocols for 5-AMAM-2-CP. This guide provides a comprehensive overview based on its role as a metabolite of Acetamiprid and general knowledge of nicotinic acetylcholine (B1216132) receptor (nAChR) pharmacology. The experimental protocols described are generic and would require specific adaptation and validation for this compound.

Executive Summary

Chemical and Physical Properties

A summary of the known chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 864628-19-3 |

| Chemical Name | N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-acetamidine |

| Molecular Formula | C₁₀H₁₁ClN₄ |

| SMILES | CN(C(=N)C#N)Cc1ccc(nc1)Cl |

Data derived from publicly available chemical databases.

Metabolism of Acetamiprid to this compound

This compound is a product of the metabolic breakdown of Acetamiprid in various organisms. The primary metabolic transformations of Acetamiprid involve N-demethylation and the oxidative cleavage of the cyanoimino group. The enzymatic conversion leading to this compound, however, is not explicitly detailed in the available literature. The general metabolic fate of Acetamiprid suggests that cytochrome P450 enzymes play a crucial role in its biotransformation.

Metabolic Pathways of Acetamiprid.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

As a nicotinic acetylcholine receptor agonist, this compound is expected to bind to and activate these ligand-gated ion channels. nAChRs are pentameric protein complexes that, upon agonist binding, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and various downstream signaling cascades.

The activation of nAChRs can trigger several key signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in a wide range of cellular processes such as cell survival, proliferation, and differentiation.

Generalized nAChR Signaling Pathway.

Experimental Protocols

The following are generic protocols that can be adapted for the characterization of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2, SH-SY5Y for α7).

-

Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂).

-

Non-specific binding control (e.g., high concentration of nicotine (B1678760) or epibatidine).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the serially diluted this compound, the radioligand at a concentration close to its Kₔ, and the membrane preparation.

-

For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add the non-specific binding control.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for determining the functional potency (EC₅₀) and efficacy (Iₘₐₓ) of this compound on specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

This compound stock solution.

Procedure:

-

Inject oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply increasing concentrations of this compound to the oocyte and record the resulting current.

-

Wash the oocyte with recording solution between applications to allow for recovery.

-

Construct a concentration-response curve and fit the data to determine the EC₅₀ and Iₘₐₓ.

TEVC Electrophysiology Workflow.

Conclusion and Future Directions

This compound, a metabolite of Acetamiprid, is an agonist of nicotinic acetylcholine receptors. While its existence is documented, a significant gap remains in the scientific literature regarding its specific pharmacological and toxicological profile. The lack of quantitative data on its interaction with nAChR subtypes and detailed studies on its mechanism of action presents a clear need for further research. The experimental frameworks provided in this guide offer a starting point for the systematic characterization of this compound. Future studies should focus on determining its binding affinities and functional potencies across a range of nAChR subtypes to understand its potential biological effects and to conduct a thorough risk assessment. Such data will be invaluable for regulatory agencies, environmental scientists, and the broader toxicology community.

Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide outlines a proposed synthetic pathway for 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide, herein referred to as 5-AMAM-2-CP. The synthesis of complex benzamide (B126) derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document provides a detailed, multi-step approach for the preparation of this compound, including experimental protocols for key transformations, and summarizes relevant quantitative data. The proposed pathway is designed to be a practical guide for researchers in drug discovery and development.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The key transformations involve a nucleophilic aromatic substitution (SNAr) or an Ullmann-type coupling to form the diaryl ether linkage, followed by amidation and functional group manipulations. A plausible retrosynthetic analysis suggests a convergent approach, preparing key intermediates that are then combined in the final steps.

A proposed forward synthesis is detailed below, commencing with the formation of a substituted benzonitrile, followed by the crucial diaryl ether formation, and concluding with the elaboration of the benzamide moiety.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1)

This initial step involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.

-

Materials: 2-Fluoro-5-nitrobenzoic acid, oxalyl chloride, dimethylformamide (DMF), dimethylamine (2M solution in THF), triethylamine (B128534) (Et₃N), dichloromethane (B109758) (DCM).

-

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by the slow addition of dimethylamine solution (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamide (Intermediate 2)

This key step involves the formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction.

-

Materials: 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1), 2-cyanophenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

To a solution of Intermediate 1 (1.0 eq) in DMF, add 2-cyanophenol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (this compound)

The final step is the reduction of the nitro group to an amine.

-

Materials: N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamide (Intermediate 2), iron powder (Fe), ammonium (B1175870) chloride (NH₄Cl), ethanol (B145695) (EtOH), water.

-

Procedure:

-

To a suspension of Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Fluoro-5-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | Starting Material |

| 2-Fluoro-N,N-dimethyl-5-nitrobenzamide | C₉H₉FN₂O₃ | 212.18 | Intermediate 1 |

| 2-Cyanophenol | C₇H₅NO | 119.12 | Reagent |

| N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamide | C₁₆H₁₃N₃O₄ | 311.29 | Intermediate 2 |

| 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (this compound) | C₁₆H₁₅N₃O₂ | 281.31 | Final Product |

Table 2: Representative Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Amidation of 2-Fluoro-5-nitrobenzoic acid | (COCl)₂, Dimethylamine | DCM | 0 to RT | 14 | 85-95 |

| 2 | Diaryl Ether Formation | 2-Cyanophenol, K₂CO₃ | DMF | 120 | 12-18 | 60-75 |

| 3 | Nitro Group Reduction | Fe, NH₄Cl | EtOH/H₂O | 80 | 4-6 | 70-85 |

Note: Yields are representative and may vary based on reaction scale and optimization.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (this compound). The described methodologies for amidation, diaryl ether formation, and nitro group reduction are based on established and reliable chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers and scientists engaged in the synthesis of novel benzamide derivatives for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

An In-depth Technical Guide to the Environmental Degradation of Acetamiprid and the Formation of 5-(aminomethyl)-2-chloropyridine (5-AMAM-2-CP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid (B1664982), a widely used neonicotinoid insecticide, undergoes various degradation processes in the environment, leading to the formation of several metabolites. This technical guide provides a comprehensive overview of the environmental degradation of Acetamiprid, with a specific focus on the pathways leading to the formation of the metabolite 5-(aminomethyl)-2-chloropyridine (B58057) (5-AMAM-2-CP). This document details the primary degradation mechanisms—microbial degradation, photodegradation, and hydrolysis—and presents quantitative data on degradation rates and metabolite formation. Furthermore, it outlines detailed experimental protocols for studying these degradation processes and includes visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a broad range of sucking insects.[1] Its extensive use in agriculture raises concerns about its environmental fate and the potential impact of its degradation products. Understanding the transformation of Acetamiprid in various environmental compartments is crucial for assessing its overall environmental risk.

One of the potential degradation products is 5-(aminomethyl)-2-chloropyridine (this compound), a compound that can be formed through the cleavage and subsequent modification of the acetamidine (B91507) side chain of the parent molecule.[2] While this compound is also known as an intermediate in the synthesis of Acetamiprid, its formation as a degradation product is of interest for a complete environmental assessment.[2][3] This guide synthesizes the current knowledge on the degradation pathways of Acetamiprid leading to various metabolites, including the potential for this compound formation.

Degradation Pathways of Acetamiprid

Acetamiprid degrades in the environment primarily through three mechanisms: microbial degradation, photodegradation, and hydrolysis. These processes can occur simultaneously and lead to a variety of transformation products.

Microbial Degradation

Microbial activity in soil and water is a significant contributor to the breakdown of Acetamiprid.[4][5] Several bacterial and fungal species have been identified that can utilize Acetamiprid as a source of carbon and nitrogen.[4][5] The primary microbial degradation pathways involve N-demethylation and the cleavage of the cyanoimino group.[6]

Key metabolites formed through microbial degradation include:

-

IM-2-1 : (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-acetamidine, formed via N-demethylation.[6]

-

IM-1-3 : N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, resulting from the oxidative cleavage of the cyanoimino group.[4][6]

-

IM-1-4 : 1-(6-Chloropyridin-3-yl)-N-methylmethanamine, a major metabolite in soil.

-

IM 0 : 6-chloro-3-pyridinemethanol.[4]

-

IC-0 : 6-chloronicotinic acid, a common end-product of several neonicotinoid degradation pathways.[4]

The formation of this compound is not a commonly reported direct metabolite of microbial degradation. However, it is plausibly formed through the demethylation of its precursor, IM-1-4.

Photodegradation

Acetamiprid is susceptible to degradation upon exposure to sunlight, particularly in aqueous environments.[7] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers.[7] Photolytic transformation of Acetamiprid mainly involves hydroxyl substitution and oxidation.[7] Studies have shown that the degradation half-life of Acetamiprid in water under sunlight can range from 17.3 to 28.6 hours.[7]

Hydrolysis

Hydrolysis of Acetamiprid can occur in aqueous environments, with the rate being dependent on the pH of the solution. The process involves the cleavage of the acetamidine group. Theoretical studies suggest that the hydrolysis of Acetamiprid with OH⁻ is more likely to occur compared to hydrolysis with H₃O⁺ or H₂O.[1]

Quantitative Data on Acetamiprid Degradation

The following tables summarize the quantitative data on the degradation of Acetamiprid under various environmental conditions.

Table 1: Half-life of Acetamiprid under Different Degradation Conditions

| Degradation Process | Matrix | Conditions | Half-life | Reference |

| Microbial Degradation | - | Ensifer meliloti CGMCC 7333 | 2.6 days | [8][9] |

| Photodegradation | Pure Water | Sunlight | 17.3 - 28.6 hours | [7] |

| Photodegradation | - | UV irradiation | 99% degradation in 300 min | [10] |

| Sonophotocatalysis | Aqueous Solution | Visible light, N-GO-ZnO catalyst | 100% degradation in 2 hours | [11] |

| Microbial Degradation | Soil | Aspergillus heterochromaticus Md2 | 55.30% degradation of 100 mg/L in 7 days | [6][12] |

Table 2: Formation of Major Metabolites from Acetamiprid Degradation

| Metabolite | Degradation Process | Matrix | Concentration / Percentage | Time | Reference |

| IM-1-4 | Aerobic Soil Metabolism | Soil | Major residue (54-72% of applied radioactivity) | 6 months | |

| IC-0 | Plant Metabolism (Cabbage) | Cabbage Heads | ~46% of total radioactive residue (0.03 mg/kg) | Mature | [3] |

| IM-2-1 | Plant Metabolism (Cabbage) | Cabbage Leaves | Up to ~7% of total radioactive residue | 63 days | [3] |

| IM-1-3 & IC-0 | Aerobic Soil Metabolism | Soil | < 5% of applied dose | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental degradation of Acetamiprid.

Microbial Degradation in Soil

Objective: To assess the biodegradation of Acetamiprid in soil by indigenous microorganisms or specific microbial strains.

Materials:

-

Acetamiprid (analytical grade)

-

Test soil (characterized for pH, organic matter content, texture)

-

Microbial inoculum (e.g., Aspergillus heterochromaticus Md2)[12]

-

Mineral Salts Medium (MSM)[5]

-

Erlenmeyer flasks

-

Incubator shaker

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of Acetamiprid in a suitable solvent.

-

Sterilize the test soil by autoclaving if assessing a specific microbial strain; use non-sterilized soil for indigenous microbial degradation.

-

In an Erlenmeyer flask, combine a known weight of soil (e.g., 5 g) with a specific volume of MSM (e.g., 100 mL) containing a defined initial concentration of Acetamiprid (e.g., 20 mg/L).[12]

-

If applicable, inoculate the flask with the microbial strain.

-

Incubate the flasks in a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7 days).[12]

-

Collect samples at regular intervals.

-

Extract Acetamiprid and its metabolites from the soil slurry using an appropriate solvent (e.g., acetonitrile).

-

Analyze the extracts using HPLC to determine the concentration of the parent compound and its metabolites.

Photodegradation in Water

Objective: To determine the rate and products of Acetamiprid photodegradation in an aqueous solution.

Materials:

-

Acetamiprid (analytical grade)

-

Deionized water

-

pH buffers

-

Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

-

Quartz tubes or beakers

-

Stirrer

-

HPLC system

Procedure:

-

Prepare an aqueous solution of Acetamiprid of a known concentration in deionized water. Adjust the pH if required using appropriate buffers.

-

Place the solution in a quartz vessel within the photoreactor.

-

Irradiate the solution with the light source while maintaining a constant temperature and stirring.

-

Collect aliquots of the solution at different time intervals.

-

Analyze the samples directly by HPLC or after appropriate dilution to quantify the remaining Acetamiprid and identify and quantify any formed photoproducts.[7]

Hydrolysis Study

Objective: To evaluate the stability of Acetamiprid in aqueous solutions at different pH values.

Materials:

-

Acetamiprid (analytical grade)

-

Sterile buffer solutions of different pH values (e.g., pH 4, 7, and 9)

-

Incubator

-

HPLC system

Procedure:

-

Prepare sterile aqueous buffer solutions at the desired pH levels.

-

Add a known amount of Acetamiprid to each buffer solution to achieve a specific concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples from each pH solution at various time points.

-

Analyze the samples using HPLC to determine the concentration of Acetamiprid.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and experimental workflows.

Caption: Major environmental degradation pathways of Acetamiprid.

Caption: Workflow for a microbial degradation study of Acetamiprid.

Conclusion

The environmental degradation of Acetamiprid is a complex process involving microbial, photolytic, and hydrolytic pathways, leading to a range of metabolites. While this compound is not a primary reported degradation product, its formation through the demethylation of the major metabolite IM-1-4 is a plausible route that warrants further investigation for a comprehensive risk assessment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to design and conduct further studies on the environmental fate of Acetamiprid and its transformation products. A thorough understanding of these processes is essential for the development of sustainable agricultural practices and the protection of environmental health.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. fao.org [fao.org]

- 4. Frontiers | Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments [frontiersin.org]

- 5. Microbial Degradation of Acetamiprid by Ochrobactrum sp. D-12 Isolated from Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iwaponline.com [iwaponline.com]

- 11. Aqueous Acetamiprid Degradation Using Combined Ultrasonication and Photocatalysis Under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community [mdpi.com]

Toxicological Profile of 5-AMAM-2-CP: Data Unavailability and a Surrogate Analysis of 2-Chlorophenol

Notice to the Reader: A comprehensive search of publicly available scientific literature and toxicological databases yielded no specific information on a compound designated "5-AMAM-2-CP." This nomenclature does not correspond to a recognized chemical entity in the available resources. It is possible that "this compound" is an internal or non-standardized identifier.

In lieu of data for the requested compound, this technical guide provides a toxicological profile for 2-Chlorophenol (B165306) (2-CP) . The "2-CP" component of the user's query suggests a potential relation to chlorophenols. 2-Chlorophenol is a well-studied compound with available toxicological data, making it a suitable surrogate to demonstrate the requested in-depth technical guide format. This profile is intended for researchers, scientists, and drug development professionals.

In-Depth Technical Guide: Toxicological Profile of 2-Chlorophenol (2-CP)

Introduction

2-Chlorophenol (2-CP) is a chlorinated organic compound used as an intermediate in the synthesis of higher chlorinated phenols, dyes, preservatives, herbicides, and fungicides.[1] Its presence in industrial effluents raises concerns about its potential impact on human health and the environment. This guide summarizes the available toxicological data for 2-CP, focusing on its genotoxic and cytotoxic effects, and provides detailed experimental methodologies for key studies.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological studies on 2-Chlorophenol.

Table 1: Cytotoxicity and Genotoxicity of 2-Chlorophenol in Allium cepa Root Meristem Cells [1]

| Endpoint | Concentration | Exposure Period (hours) | Result |

| EC50 (Root Growth Inhibition) | ~25 mg/L | - | - |

| Mitotic Index (MI) | 12.5 mg/L | 24, 48, 72, 96 | Slight Decrease |

| 25 mg/L | 24, 48, 72, 96 | Slight Decrease | |

| 50 mg/L | 24, 48, 72, 96 | Slight Decrease | |

| Total Chromosomal Abnormalities (CAs) | 12.5 mg/L | 24, 48, 72, 96 | Significant Increase |

| 25 mg/L | 24, 48, 72, 96 | Significant Increase | |

| 50 mg/L | 24, 48, 72, 96 | Significant Increase | |

| DNA Damage (Comet Assay) | 12.5 mg/L | 24, 48, 72, 96 | Significant Increase |

| 25 mg/L | 24, 48, 72, 96 | Significant Increase | |

| 50 mg/L | 24, 48, 72, 96 | Significant Increase |

Table 2: Acute Dermal Toxicity of 2-Chlorophenol in Rabbits [2]

| Parameter | Value | Observations |

| LD50 | 1,000 - 1,580 mg/kg | Increasing weakness, tremors, collapse, and coma. |

| Gross Necropsy Findings | - | Hemorrhage in lungs, liver discoloration, gastrointestinal inflammation, darkened spleens and kidneys, and enlarged gall bladders. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

1. Allium cepa Anaphase-Telophase and Comet Assays [1]

-

Test Organism: Allium cepa (onion) bulbs.

-

Exposure: Onion bulbs were exposed to different concentrations of 2-CP (12.5, 25, and 50 mg/L), distilled water (negative control), and methyl methane (B114726) sulfonate (MMS, 10 mg/L, positive control) for 24, 48, 72, and 96 hours.

-

Root Growth Inhibition Test: The effective concentration causing 50% inhibition of root growth (EC50) was determined.

-

Mitotic Index (MI) and Chromosomal Abnormalities (CAs): Root tips were fixed, hydrolyzed, and stained. The number of dividing cells and cells with chromosomal aberrations (e.g., disturbed anaphase-telophase, chromosome laggards, stickiness, and bridges) were counted under a microscope.

-

Comet Assay (Single Cell Gel Electrophoresis): Nuclei from root tip cells were isolated, embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA damage was quantified by measuring the length and intensity of the "comet tail."

2. Acute Dermal Toxicity Study in Rabbits [2]

-

Test Animal: Rabbits.

-

Administration: 2-Chlorophenol was applied dermally.

-

Observation: Animals were observed for clinical signs of toxicity, and the lethal dose for 50% of the animals (LD50) was determined.

-

Necropsy: Following mortality or at the end of the study, a gross necropsy was performed to examine for any pathological changes in the organs.

Mandatory Visualizations

Experimental Workflow for Allium cepa Assay

Caption: Workflow of the Allium cepa assay for assessing cytotoxicity and genotoxicity.

Logical Relationship of 2-CP Exposure to Cellular Damage

Caption: Logical flow from 2-CP exposure to observed cytotoxic and genotoxic effects.

References

The Agonistic Activity of 5-AMAM-2-CP at Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the activity of 5-AMAM-2-CP at nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound is a significant metabolite of the neonicotinoid insecticide Acetamiprid (B1664982) and is classified as a nicotinic acetylcholine receptor agonist.[1][2][3] Neonicotinoids represent a class of insecticides that exert their effects by targeting the nAChRs of insects, leading to neuromuscular paralysis and death.[4] While designed to be selective for insect nAChRs, there is growing evidence that these compounds and their metabolites can also interact with mammalian nAChRs, raising questions about their potential off-target effects.[4][5][6]

This document summarizes the available quantitative data on the interaction of the parent compound, Acetamiprid, with various nAChR subtypes, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved. Due to a lack of specific quantitative data for this compound in the public domain, this guide will utilize data from its parent compound, Acetamiprid, as a proxy to infer the potential activity of this compound. This approach is based on the understanding that metabolites of neonicotinoids can exhibit significant, and sometimes enhanced, activity at mammalian nAChRs.[5]

Core Concepts of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[7] They are pentameric structures composed of various combinations of α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. The most abundant nAChR subtypes in the mammalian brain are the homomeric α7 and the heteromeric α4β2 receptors.[8][9] Upon binding of an agonist, such as acetylcholine or nicotine, the receptor's ion channel opens, leading to an influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the cell membrane and subsequent downstream signaling events.[10]

Quantitative Data on Acetamiprid Activity at nAChRs

The following tables summarize the quantitative data on the activity of Acetamiprid at different nAChR subtypes. This data is essential for understanding the potency and efficacy of this compound and, by extension, its metabolite this compound.

Table 1: Binding Affinity of Acetamiprid for nAChR Subtypes

| Compound | nAChR Subtype | Preparation | Radioligand | IC50 (nM) | Reference |

| Acetamiprid | Bee nAChRs | Not specified | [3H]Imidacloprid | Not specified | [11] |

Table 2: Electrophysiological Effects of Acetamiprid on nAChR Subtypes

| Compound | nAChR Subtype | Cell Type | Method | Effect | Concentration | Reference |

| Acetamiprid | α7 | Xenopus oocytes | Two-electrode voltage-clamp | Partial agonist; Enhanced ACh-induced currents | 10 µM | [5] |

| Acetamiprid | α4β2 | Not specified | Not specified | Weak agonist | Not specified | [12] |

| Acetamiprid | α3β4 | Xenopus oocytes | Two-electrode voltage-clamp | Weak agonist | 0.12–20 μM | [12] |

| Acetamiprid | Cerebellar neurons (expressing α3, α4, α7) | Primary rat cerebellar neurons | Ca2+ influx assay | Excitatory Ca2+ influx | > 1 µM | [13] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to characterize the activity of Acetamiprid at nAChRs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of Acetamiprid, which represents the concentration of the compound required to displace 50% of a specific radioligand from the nAChR binding site.

-

General Protocol:

-

Preparation of Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Imidacloprid) and varying concentrations of the unlabeled test compound (Acetamiprid).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of the test compound.

-

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to study the functional properties of ion channels, such as nAChRs, expressed in a heterologous system.

-

Objective: To characterize the effect of Acetamiprid (e.g., agonist, antagonist, modulator) on the ion channel function of specific nAChR subtypes and to determine its potency (EC50) and efficacy.

-

General Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits.

-

Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional nAChRs on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: Acetamiprid, alone or in combination with an agonist like acetylcholine, is applied to the oocyte.

-

Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the effect of the compound on receptor function.[5]

-

Calcium Influx Assays

Calcium influx assays are used to measure the activation of nAChRs that are permeable to calcium ions.

-

Objective: To determine if Acetamiprid can elicit an increase in intracellular calcium concentration ([Ca2+]i) through the activation of nAChRs.

-

General Protocol:

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., primary cerebellar neurons) are cultured.[13]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Application: Acetamiprid is applied to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is measured using a fluorescence microscope or plate reader.

-

Data Analysis: The data is analyzed to quantify the excitatory effect of the compound.

-

Signaling Pathways and Mechanisms of Action

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the key pathways involved.

Upon binding of an agonist like this compound to the orthosteric site of the nAChR, the ion channel opens, allowing the influx of sodium and calcium ions. This leads to membrane depolarization and the initiation of downstream signaling cascades.

The influx of calcium following nAChR activation is a critical event that triggers multiple downstream signaling pathways. Agonist stimulation of nAChRs can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting cell survival.[8] Additionally, the mitogen-activated protein kinase (MAPK) pathways, including Erk and Jnk, can be modulated. Studies on Acetamiprid have shown that it can lead to the down-regulation of survival-related genes like α7 nAChR, Erk, and Bcl-2, and the up-regulation of apoptosis-related genes such as Jnk, Bax, and Caspase-3, suggesting a complex interplay of signaling events that can influence cell fate.[1]

Conclusion

This compound, a metabolite of Acetamiprid, is an agonist of nicotinic acetylcholine receptors. While specific quantitative data for this compound is limited, the available information on its parent compound, Acetamiprid, indicates that it acts as a partial or weak agonist at several mammalian nAChR subtypes, including α7, α4β2, and α3β4. The activation of these receptors leads to ion influx, membrane depolarization, and the initiation of complex downstream signaling cascades involving pathways such as PI3K/Akt and MAPK, which can ultimately impact cell survival and apoptosis. Further research is warranted to fully characterize the pharmacological profile of this compound and to understand its specific interactions with different nAChR subtypes and the resulting physiological consequences. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the activity of this and other novel nAChR modulators.

References

- 1. Acetamiprid induces cardiotoxicity in rats by dysregulating α7 nAChR and its downstream targets: The ameliorative role of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human plasma protein bindings of neonicotinoid insecticides and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamiprid | 135410-20-7 | AChR | MOLNOVA [molnova.com]

- 4. mdpi.com [mdpi.com]

- 5. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. iris.unimore.it [iris.unimore.it]

- 10. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 11. Statement on the active substance acetamiprid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Environmental Fate of Acetamiprid and the Postulated Biodegradation of its Metabolite 5-AMAM-2-CP in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamiprid (B1664982) is a widely used systemic insecticide effective against a range of sucking insects.[1] Its environmental fate, particularly its degradation in soil, is a critical aspect of its ecological risk assessment. 5-AMAM-2-CP has been identified as a major metabolite of Acetamiprid. Understanding the biodegradation of Acetamiprid and its metabolites is essential for evaluating its environmental persistence and potential for contamination.

Acetamiprid is known to degrade relatively quickly in soil through aerobic metabolism, with reported half-lives ranging from less than one day to just over eight days.[1] The degradation process is influenced by various environmental factors, including soil type, moisture, pH, and microbial activity.[2][3] While Acetamiprid itself is considered to have low persistence, the fate of its metabolites, such as this compound, is crucial for a complete environmental risk profile.

Environmental Fate and Biodegradation of Acetamiprid in Soil

The degradation of Acetamiprid in soil is a complex process involving both biotic and abiotic mechanisms. Microbial degradation is considered the primary route of dissipation.

2.1. Quantitative Data on Acetamiprid Dissipation in Soil

The persistence of Acetamiprid in soil is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following table summarizes the half-life of Acetamiprid under various laboratory conditions.

| Concentration (µg/g) | Moisture Regime | Half-life (days) | Reference |

| 0.1 | Dry | 21.5 - 22.8 | [2] |

| 1.0 | Dry | 21.5 - 22.8 | [2] |

| 10 | Dry | 21.5 - 22.8 | [2] |

| 0.1 | Field Capacity | 15.6 - 22.4 | [2] |

| 1.0 | Field Capacity | 15.6 - 22.4 | [2] |

| 10 | Field Capacity | 15.6 - 22.4 | [2] |

| 0.1 | Submerged | 10.0 - 15.8 | [2] |

| 1.0 | Submerged | 10.0 - 15.8 | [2] |

| 10 | Submerged | 10.0 - 15.8 | [2] |

| Not Specified | Aerobic | <1 - 8.2 | [1][4] |

2.2. Metabolic Pathways of Acetamiprid

Studies have identified two primary metabolic pathways for the microbial degradation of Acetamiprid in soil:

-

N-demethylation: This pathway involves the removal of a methyl group from the acetamidine (B91507) nitrogen, leading to the formation of the metabolite IM-2-1.[5][6]

-

Oxidative cleavage of the cyanoimino group: This results in the formation of the metabolite IM-1-3 (N-[(6-chloropyridin-3-pyridyl)methyl]-N-methylacetamide).[5][6]

These primary metabolites can undergo further degradation, potentially leading to complete mineralization into CO2 and H2O.[5] The formation of various metabolites highlights the importance of synergistic interactions within microbial consortia for the complete breakdown of the parent compound.[7]

Postulated Biodegradation of this compound in Soil

While specific studies on the biodegradation of this compound in soil are lacking, we can postulate its potential fate based on the known degradation pathways of its parent compound and general principles of microbial metabolism of xenobiotics. This compound is a downstream metabolite of Acetamiprid. Given its chemical structure, it is plausible that soil microorganisms capable of degrading Acetamiprid could also metabolize this compound.

The degradation of this compound would likely involve enzymatic attacks on its functional groups. Potential degradation steps could include:

-

Hydrolysis: Cleavage of the acetyl group.

-

Deamination: Removal of the amino group.

-

Ring cleavage: Opening of the pyrimidine (B1678525) ring, a common step in the degradation of heterocyclic compounds.

The following diagram illustrates the conceptual formation of metabolites from Acetamiprid and the postulated further degradation in a soil environment.

Experimental Protocols for Studying Pesticide Biodegradation in Soil

The following provides a generalized methodology for assessing the biodegradation of a pesticide or its metabolite in soil, based on standard laboratory practices.

4.1. Soil Collection and Preparation

-

Collect topsoil (0-15 cm depth) from a site with no recent history of pesticide application.

-

Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

4.2. Incubation Study

-

Weigh a defined amount of the prepared soil (e.g., 100 g) into individual incubation flasks.

-

Spike the soil samples with a solution of the test compound (e.g., this compound) to achieve the desired concentration. An analytical standard of the compound is required for this step.

-

Adjust the soil moisture to a specific level, typically 50-60% of the maximum water-holding capacity.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

Include control flasks with sterilized soil to differentiate between biotic and abiotic degradation.

4.3. Sampling and Analysis

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate flasks for each treatment.

-

Extract the test compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, to quantify the concentration of the parent compound and identify and quantify any transformation products.

4.4. Data Analysis

-

Plot the concentration of the test compound against time.

-

Determine the degradation kinetics and calculate the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

The following diagram outlines a typical workflow for a soil biodegradation study.

Conclusion and Future Research Directions

The environmental fate of Acetamiprid in soil is characterized by relatively rapid microbial degradation, leading to the formation of several metabolites. While the specific biodegradation pathway of this compound in soil has not been elucidated, it is reasonable to hypothesize that it undergoes further microbial transformation.

To address the current knowledge gap, future research should focus on:

-

Isolation and characterization of microorganisms capable of degrading this compound from Acetamiprid-contaminated soils.

-

Elucidation of the specific metabolic pathways and enzymes involved in the degradation of this compound.

-

Quantitative studies to determine the degradation kinetics and half-life of this compound in different soil types and under various environmental conditions.

A thorough understanding of the complete degradation pathway of Acetamiprid and its metabolites is crucial for a comprehensive assessment of its long-term environmental impact.

References

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. Evaluation of environmental fate of acetamiprid in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of environmental fate of acetamiprid in the laboratory - ProQuest [proquest.com]

- 4. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Acetamiprid Biodegradation by the Microbial Consortium ACE-3 Enriched From Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 5-AMAM-2-CP, a Major Metabolite of Acetamiprid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 5-(N-acetyl-N-methylaminomethyl)-2-chloropyridine (5-AMAM-2-CP), a principal metabolite of the neonicotinoid insecticide Acetamiprid (B1664982). Understanding the environmental behavior of this metabolite is critical for a thorough assessment of the ecological impact of Acetamiprid use. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the core degradation pathways.

Introduction to this compound and its Parent Compound, Acetamiprid

Acetamiprid, with the IUPAC name (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used systemic insecticide.[1] In the environment, Acetamiprid undergoes various degradation processes, leading to the formation of several metabolites. Among these, this compound, also known by the code IM-1-3 and with the chemical name N-[(6-chloro-3-pyridyl)methyl]-N-methylacetamide, is a significant transformation product.[2][3][4][5] This guide focuses on the environmental persistence, mobility, and transformation of this key metabolite.

Quantitative Data on Environmental Fate

The environmental fate of a chemical is governed by a combination of its persistence, mobility, and potential for bioaccumulation. The following tables summarize the key quantitative data for Acetamiprid, which dictates the formation and subsequent behavior of its metabolite, this compound.

Table 1: Summary of Acetamiprid Dissipation (Half-life, DT₅₀)

| Compartment | Condition | Half-life (DT₅₀) in days | References |

| Soil | Aerobic | <1 - 8.2 | [6] |

| Anaerobic | 477 - 585 | [6] | |

| Water | Hydrolysis (pH 5, 7, 9 at 25°C) | Stable | [6] |

| Aqueous Photolysis (pH 7) | 34 | [6] |

Table 2: Soil Sorption and Mobility of Acetamiprid

| Parameter | Value | Classification | References |

| Koc (L/kg) | 157 - 298 | Moderately Mobile | [6] |

Table 3: Bioaccumulation Potential of Acetamiprid

| Parameter | Value | Interpretation | References |

| Log Kow | 0.8 | Low potential for bioaccumulation | [3] |

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experimental studies relevant to the environmental fate assessment of Acetamiprid and its metabolites.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test evaluates the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.

-

Test System: Soil samples (typically 50-200g) are treated with the test substance (often ¹⁴C-labeled for tracking) and incubated in the dark in biometer flasks or flow-through systems under controlled temperature.[7]

-

Procedure:

-

Soil Selection: Representative soil types are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Flasks are continuously aerated with carbon dioxide-free, humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals (typically up to 120 days) and extracted with appropriate solvents.[8][9] The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products. The formation of bound residues is also determined.[7]

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This study determines the extent to which a substance is adsorbed to and desorbed from soil, which is crucial for assessing its mobility.

-

Principle: Known concentrations of the test substance in an aqueous solution are agitated with soil samples for a defined period to reach equilibrium. The concentration of the substance remaining in the solution is then measured.

-

Procedure:

-

Soil and Solution Preparation: Several soil types with varying characteristics are used. A solution of the test substance in 0.01 M CaCl₂ is prepared.

-

Adsorption Phase: Soil samples are equilibrated with the test substance solution in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.

-

Analysis: The soil suspension is separated by centrifugation, and the supernatant is analyzed for the concentration of the test substance. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: The soil pellet from the adsorption phase is resuspended in a fresh solution without the test substance and agitated to determine the amount of substance that desorbs back into the solution. This process can be repeated for several cycles.[10][11]

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This test assesses the abiotic degradation of a substance in water at different pH levels.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance.

-

Procedure:

-

Preparation: The test substance is added to sterile buffer solutions in the dark at a controlled temperature.

-

Incubation: The solutions are incubated for a specified period.

-

Analysis: At various time points, aliquots are taken and analyzed to determine the concentration of the parent substance and any hydrolysis products. This allows for the calculation of the hydrolysis rate constant and half-life at each pH.[12]

-

Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This study evaluates the degradation of a chemical in water due to direct absorption of light.

-

Test System: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Procedure:

-

Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared.

-

Irradiation: The solution is exposed to a light source with a spectrum similar to sunlight. Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are taken at different time intervals and analyzed to measure the decrease in the concentration of the parent compound and the formation of photoproducts. The quantum yield and photolysis half-life are then calculated.[13][14][15]

-

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the environmental fate of Acetamiprid and the general workflow of the experimental studies.

Caption: Proposed degradation pathway of Acetamiprid leading to the formation of this compound (IM-1-3).

Caption: General experimental workflow for a soil degradation study (OECD 307).

Conclusion

The environmental fate of this compound is intrinsically linked to that of its parent compound, Acetamiprid. Acetamiprid is characterized by its relatively short half-life in aerobic soil and its stability to hydrolysis, with photolysis being a more significant degradation route in water. Its moderate mobility in soil suggests a potential for leaching, although this is mitigated by its degradation rate. The formation of this compound occurs through the oxidative cleavage of the cyanoimino group of Acetamiprid. While further research on the specific environmental behavior of this compound would be beneficial, the available data on Acetamiprid provides a strong foundation for understanding its potential environmental impact. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting further research to address any remaining data gaps.

References

- 1. Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamiprid [sitem.herts.ac.uk]

- 4. hpc-standards.com [hpc-standards.com]

- 5. esslabshop.com [esslabshop.com]

- 6. research.rug.nl [research.rug.nl]

- 7. oecd.org [oecd.org]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 11. york.ac.uk [york.ac.uk]

- 12. fao.org [fao.org]

- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

Acetamiprid Metabolite Identification and Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamiprid (B1664982), a neonicotinoid insecticide, is widely used in agriculture to control a variety of sucking insects.[1] Its mode of action involves agonizing the nicotinic acetylcholine (B1216132) receptor in the insect central nervous system.[2] Understanding the metabolic fate of acetamiprid is crucial for assessing its environmental impact, toxicological risk to non-target organisms, and for the development of more selective and safer pesticides. This technical guide provides a comprehensive overview of the current knowledge on acetamiprid metabolite identification and characterization, with a focus on metabolic pathways, experimental protocols, and quantitative data.

Metabolic Pathways of Acetamiprid

The biotransformation of acetamiprid is a complex process that varies across different organisms, including mammals, insects, plants, and microorganisms. The primary metabolic reactions involve N-demethylation, oxidative cleavage, and hydration of the cyano group.[1][3] These transformations are often mediated by cytochrome P450 (CYP) enzymes.[4][5][6]

Several key metabolites have been identified and are summarized in the table below. The metabolic pathways in different biological systems lead to a range of transformation products, with some being common across species and others being unique to specific organisms.

Key Acetamiprid Metabolites

| Code Number | IUPAC Name | Chemical Formula |

| Acetamiprid | N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methyl-acetamidine | C10H11ClN4 |

| IM-2-1 | N1-[(6-Chloro-3-pyridyl)methyl]-N2-Cyanoacetamidine | C9H9ClN4 |

| IM-1-2 | N2-carbamoyl-N1-[(6-chloro-3-pyridyl)methyl]-N1-methylacetamidine | C11H14ClN4O |

| IM-1-3 | N-[(6-chloro-3-pyridyl)methyl]-N-methylacetamide | C10H13ClN2O |

| IM-1-4 | N-methyl(6-chloro-3-pyridyl)methylamine | C8H11ClN2 |

| IC-0 | 6-chloronicotinic acid | C6H4ClNO2 |

| IM-0 | (6-chloro-3-pyridyl)methanol | C6H6ClNO |

| N'-cyano-N-methyl acetamidine | N'-cyano-N-methyl acetamidine | C4H7N3 |

Source: Adapted from various studies.[2][4]

Visualizing the Metabolic Pathways

The following diagrams illustrate the major metabolic pathways of acetamiprid in different biological systems.

Mammalian metabolic pathway of acetamiprid.

Plant metabolic pathway of acetamiprid.[4]

Fungal (Phanerochaete chrysosporium) metabolism of acetamiprid.[4][5]

Quantitative Analysis of Acetamiprid Metabolism

The rate and extent of acetamiprid metabolism are critical for determining its persistence and potential for bioaccumulation. The following tables summarize quantitative data from various studies.

Degradation of Acetamiprid in Different Systems

| System | Organism/Medium | Incubation Time | Degradation (%) | Half-life (days) | Reference |

| Fungal Culture | Phanerochaete chrysosporium (ligninolytic) | 20 days | 21 | - | [4][5] |

| Fungal Culture | Phanerochaete chrysosporium (non-ligninolytic) | 20 days | 51 | - | [4][5] |

| Bacterial Culture | Ensifer meliloti CGMCC 7333 | 96 hours | 65.1 | 2.6 | [7] |

| Microbial Consortium | ACE-3 from soil | 7 days | >90 | - | [8] |

| Soil | Aerobic conditions | 120 days | - | 8.2 | [2] |

| Paddy Leaf | Field conditions | - | - | 1.5 - 1.8 | [9] |

| Paddy Soil | Field conditions | - | - | 1.3 - 1.4 | [9] |

Metabolite Formation in In Vitro Studies

| System | Enzyme/Organism | Substrate | Metabolite(s) Formed | Key Findings | Reference |

| Fungal Recombinant Enzyme | CYP5147A3 from P. chrysosporium | Acetamiprid | N'-cyano-N-methyl acetamidine, 6-chloro-3-pyridinemethanol | CYP5147A3 is responsible for acetamiprid degradation. | [4][5] |

| Bacterial Enzyme | Nitrile hydratase from E. meliloti | Acetamiprid | IM-1-2 | Enzyme specifically hydrates the N-cyanoimine group. | [7] |

| Poultry Liver Microsomes | Chicken, duck, goose, quail | Acetamiprid | dm-acetamiprid (IM-2-1) | Chicken microsomes showed the greatest CYP activity for acetamiprid metabolism. | [6] |

| Fish Liver Slices/Microsomes | Rainbow Trout | Acetamiprid | N-desmethyl-acetamiprid (IM-2-1) | A single metabolite was characterized. | [10] |

Experimental Protocols

Accurate identification and quantification of acetamiprid and its metabolites rely on robust analytical methodologies. The following sections detail common experimental protocols.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly for food and environmental samples.[11]

General QuEChERS Protocol for Okra: [11]

-

Homogenize 10 g of the sample.

-

Add 20 mL of acetonitrile (B52724) and let it stand for 30 minutes.

-

Homogenize the mixture at 10,000-12,000 rpm for 3 minutes.

-

Add 3 g of NaCl and vortex for 2 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes at 10°C.

-

The supernatant is collected for cleanup and analysis.

Extraction from Animal Tissues (Muscle, Fat, Liver, Kidney): [12]

-

Homogenize 10.0 g of sample with 100 mL of acetone (B3395972) and filter.

-

Re-extract the residue with 50 mL of acetone.

-

Combine the filtrates and concentrate to approximately 20 mL.

-

Add 100 mL of 10% w/v sodium chloride solution and wash with n-hexane.

-

Extract the aqueous layer twice with ethyl acetate (B1210297).

-

Dehydrate the ethyl acetate extract with anhydrous sodium sulfate (B86663) and concentrate for analysis.

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of acetamiprid and its metabolites due to its high sensitivity and selectivity.[11][12][13]

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, selecting specific precursor and product ion transitions for the parent compound and its metabolites.[11]

Example MRM Transition for Acetamiprid: [11]

-

Precursor Ion (M+H)+: m/z 223.05

-

Collision Energies: Optimized for specific product ions.

Experimental Workflow Visualization

General workflow for acetamiprid metabolite analysis.

Conclusion

The identification and characterization of acetamiprid metabolites are essential for a comprehensive understanding of its environmental fate and toxicological profile. This guide has summarized the key metabolic pathways, provided quantitative data on degradation and metabolite formation, and detailed common experimental protocols. The use of advanced analytical techniques, particularly LC-MS/MS, has been instrumental in elucidating the complex biotransformation of acetamiprid. Continued research in this area will further refine our knowledge of acetamiprid metabolism and contribute to the development of more sustainable pest management strategies.

References

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamiprid in Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]